molecular formula C21H14O3 B1216157 benzyl 9-oxo-9H-fluorene-3-carboxylate

benzyl 9-oxo-9H-fluorene-3-carboxylate

Cat. No.: B1216157
M. Wt: 314.3 g/mol
InChI Key: NCIFBRHXIDGDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 9-oxo-9H-fluorene-3-carboxylate is an organic compound with the molecular formula C21H14O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a benzyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 9-oxo-9H-fluorene-3-carboxylate typically involves the esterification of 9-oxo-9H-fluorene-3-carboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl 9-oxo-9H-fluorene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Benzyl 9-oxo-9H-fluorene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of advanced materials, such as polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of benzyl 9-oxo-9H-fluorene-3-carboxylate depends on its specific application. In biochemical contexts, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access. The molecular targets and pathways involved would vary based on the enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

    9-oxo-9H-fluorene-3-carboxylic acid: The parent compound without the benzyl ester group.

    Benzyl 9-oxo-9H-fluorene-2-carboxylate: A positional isomer with the carboxylate group at the 2-position.

    4-(phenylsulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate: A derivative with a phenylsulfonyl group.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C21H14O3

Molecular Weight

314.3 g/mol

IUPAC Name

benzyl 9-oxofluorene-3-carboxylate

InChI

InChI=1S/C21H14O3/c22-20-17-9-5-4-8-16(17)19-12-15(10-11-18(19)20)21(23)24-13-14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

NCIFBRHXIDGDDR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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